3,4-Dimethoxyphenylacetone
Overview
Description
3,4-Dimethoxyphenylacetone is an organic compound with the molecular formula C₁₁H₁₄O₃. It is also known by other names such as veratryl acetone and 1-(3,4-dimethoxyphenyl)-2-propanone . This compound is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetone moiety. It is a clear, yellow to yellow-green liquid with a molecular weight of 194.23 g/mol .
Scientific Research Applications
3,4-Dimethoxyphenylacetone is used in various scientific research applications:
Safety and Hazards
The safety data sheet for 3,4-Dimethoxyphenylacetone recommends avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and avoiding exposure . In case of contact, it is advised to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention .
Mechanism of Action
Target of Action
3,4-Dimethoxyphenylacetone is primarily used as a starting material in the synthesis of α-methyl-dopa , an important nonproteogenic α-amino acid for pharmaceutical applications . The primary target of this compound is the enzyme that catalyzes the asymmetric amination process, specifically the strain Brevibacterium linens IFO 12141 .
Mode of Action
The compound undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain . This process results in the formation of an optically active amine, which is a crucial intermediate in the synthesis of α-methyl-dopa .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the asymmetric amination process . This process involves the conversion of this compound into an optically active amine, which is then used as a precursor in the synthesis of α-methyl-dopa .
Pharmacokinetics
The compound’s role as a precursor in the synthesis of α-methyl-dopa suggests that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties would be largely determined by the subsequent steps in the synthesis process and the properties of the final product, α-methyl-dopa .
Result of Action
The result of the action of this compound is the production of an optically active amine . This amine serves as a crucial intermediate in the synthesis of α-methyl-dopa, an important nonproteogenic α-amino acid used in pharmaceutical applications .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the electrolytic epoxidation of isoeugenol-methylether, a key step in the preparation of this compound, requires specific conditions such as the presence of Br- ions and a specific temperature range . Additionally, the stability and efficacy of the compound can be affected by factors such as pH, temperature, and the presence of other chemical substances .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxyphenylacetone interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine . The nature of these interactions is primarily enzymatic, where the compound serves as a substrate for the enzyme.
Cellular Effects
Its derivative, α-methyl-dopa, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion into other compounds through enzymatic reactions. For example, it undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain, resulting in the formation of an optically active amine .
Metabolic Pathways
This compound is involved in the metabolic pathway of asymmetric amination, catalyzed by Brevibacterium linens IFO 12141 strain
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dimethoxyphenylacetone involves the electrochemical epoxidation of isoeugenol-methylether followed by catalytic isomerization of the resulting epoxide . The reaction is carried out in a mixture of water and a dipolar aprotic solvent in the presence of bromide ions. The epoxide is then isomerized in an inert organic solvent with catalytic amounts of lithium salts at temperatures ranging from 50°C to the solvent’s reflux temperature .
Another method involves the oxidation of isoeugenol-methylether using organic peracids such as performic acid or peracetic acid to yield an intermediate diol, which is then converted into the ketone by acidic hydrolysis .
Industrial Production Methods
Industrial production of this compound can be achieved through the Darzens reaction starting from veratraldehyde or by condensation of 3,4-dimethoxyphenylacetic acid with acetic anhydride and ketene . These methods are designed to be economically viable and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenylacetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: 3,4-Dimethoxyphenylpropanol.
Substitution: Various substituted phenylacetones depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetone moiety.
3,4-Dimethoxybenzoic acid: Contains a carboxylic acid group instead of an acetone moiety.
Veratraldehyde: Similar structure with an aldehyde group and used in similar synthetic applications.
Uniqueness
3,4-Dimethoxyphenylacetone is unique due to its specific combination of methoxy groups and an acetone moiety, which makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and serve as a precursor for important pharmaceutical compounds highlights its significance in both research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYZWICEDUEWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228267 | |
Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
776-99-8 | |
Record name | (3,4-Dimethoxyphenyl)acetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=776-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 776-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propanone, 1-(3,4-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)acetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERATRYL ACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM28QN9QDY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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